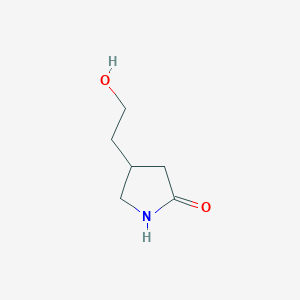
4-(2-羟乙基)吡咯烷-2-酮
描述
The compound "4-(2-Hydroxyethyl)pyrrolidin-2-one" is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones, which are closely related to the compound of interest, has been achieved through regio- and stereoselective hydroxylation using a biocatalyst from Sphingomonas sp. HXN-200. This method provides high enantiomeric excess and yield, demonstrating the potential for efficient synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of a related compound, (2S,2'S,4'R)-2-(1-Hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, has been characterized using various spectroscopic methods and single-crystal X-ray diffraction analysis. This analysis revealed intermolecular hydrogen bonds contributing to the formation of a supramolecular structure .
Chemical Reactions Analysis
The reactivity of pyrrolidin-2-one derivatives has been explored in the context of synthesizing intercalating nucleic acids (INAs). These derivatives can be modified to incorporate intercalator moieties, which can affect the stability of DNA and RNA duplexes, as well as DNA three-way junctions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-one derivatives have been studied through the synthesis and structural determination of various compounds. For instance, the conformation of nootropic agents related to pyrrolidin-2-one has been analyzed using X-ray crystal structures, theoretical calculations, and NMR spectroscopy, providing insights into their stability and molecular interactions .
Case Studies
Case studies involving the use of pyrrolidin-2-one derivatives in the synthesis of biologically active compounds have been reported. For example, the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives through a four-component, two-step reaction demonstrates the versatility of these compounds in creating complex structures with potential biological activity .
科学研究应用
化学合成
“4-(2-羟乙基)吡咯烷-2-酮”可以作为化学合成中的构建单元 . 它可以通过与六氯环三磷腈的亲核取代反应,用于合成六[2-(2-氧代-1-吡咯烷基)乙氧基]环三磷腈 .
生物碱的合成
包括“4-(2-羟乙基)吡咯烷-2-酮”在内的吡咯烷-2-酮已被用于各种生物碱的合成 . 生物碱是一组天然存在的化学化合物,主要含有碱性氮原子。它们由多种生物体产生,包括细菌、真菌、植物和动物,并且属于天然产物的一部分。
不寻常的 β-氨基酸的合成
“4-(2-羟乙基)吡咯烷-2-酮”已被用于合成不寻常的 β-氨基酸,如他汀类药物及其衍生物 . β-氨基酸在自然界中很少见,但具有重要的生物学意义。它们是许多抗生素的成分,可以作为化学合成天然和人工肽的构建单元。
药物发现
吡咯烷环是“4-(2-羟乙基)吡咯烷-2-酮”的一部分,被医药化学家广泛用于获得治疗人类疾病的化合物 . 由于 sp3 杂化、对分子立体化学的贡献以及环的非平面性导致的三维 (3D) 覆盖范围增加,人们对这种饱和支架的极大兴趣得到了增强,这使得能够有效地探索药效团空间 .
生物活性
吡咯烷部分是“4-(2-羟乙基)吡咯烷-2-酮”的一部分,在天然产物中广泛存在,尤其是在从植物或微生物中分离得到的生物碱中 . 这些化合物表现出不同的生物活性,例如抗氧化剂、抗炎剂、抗高血糖特性、抗菌剂、抗真菌特性和抗癌特性 .
新型吡咯烷化合物的设计
吡咯烷环中碳的立体异构性是“4-(2-羟乙基)吡咯烷-2-酮”的一部分,由于对映选择性蛋白的结合模式不同,可能导致药物候选物的不同生物学特性 . 这一特性可以指导医药化学家在设计具有不同生物学特性的新型吡咯烷化合物时采取最佳方法 .
安全和危害
未来方向
The pyrrolidine ring, a key feature of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 4-(2-hydroxyethyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 4-(2-hydroxyethyl)pyrrolidin-2-one, are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their interaction with enantioselective proteins .
生化分析
Biochemical Properties
4-(2-Hydroxyethyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 4-(2-Hydroxyethyl)pyrrolidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4-(2-Hydroxyethyl)pyrrolidin-2-one can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(2-Hydroxyethyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. This inhibition can result in altered metabolic flux and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2-Hydroxyethyl)pyrrolidin-2-one in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to 4-(2-Hydroxyethyl)pyrrolidin-2-one has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-Hydroxyethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been noted, where a specific dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
4-(2-Hydroxyethyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 4-(2-Hydroxyethyl)pyrrolidin-2-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. For example, it has been shown to bind to albumin in the bloodstream, aiding its distribution to various tissues .
Subcellular Localization
The subcellular localization of 4-(2-Hydroxyethyl)pyrrolidin-2-one is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
4-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLIRRDZCYCNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1319736-87-2 | |
| Record name | 4-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

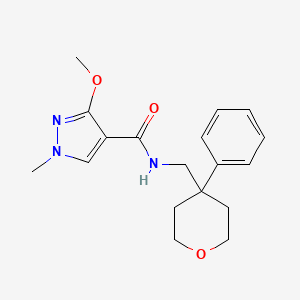
![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
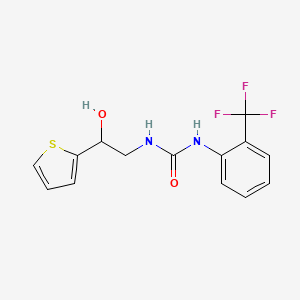

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
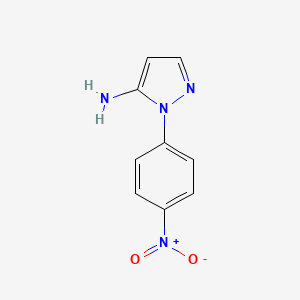
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)

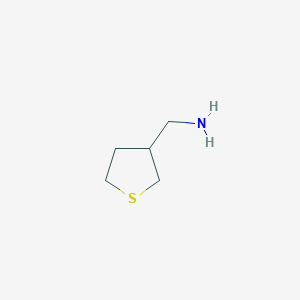
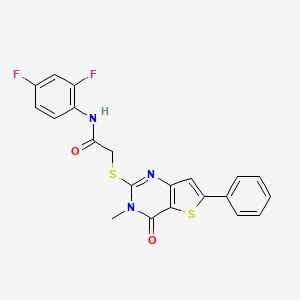
![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)